

Application Note: High-Purity Synthesis of 6-Methylamino-5-nitroquinoxaline

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Compound of Interest

Compound Name: 6-Methylamino-5-nitroquinoxaline

CAS No.: 149703-58-2

Cat. No.: B014945

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Executive Summary & Scope

This technical guide details the synthesis of **6-Methylamino-5-nitroquinoxaline**, a critical pharmacophore in the development of non-NMDA glutamate receptor antagonists (e.g., AMPA/Kainate blockers like NBQX and YM90K).

Unlike generic heterocyclic protocols, this guide addresses the specific challenge of regiocontrol. The proximity of the nitro group (position 5) and the amino group (position 6) creates a "push-pull" electronic system that is essential for biological activity but challenging to synthesize without generating unwanted isomers.

Core Strategy: The protocol utilizes a Nucleophilic Aromatic Substitution (

) strategy, leveraging the strong electron-withdrawing effect of a 5-nitro group to activate a 6-fluoro leaving group. This ensures 100% regioselectivity for the amine insertion, avoiding the complex separation of isomers associated with direct nitration of amino-quinoxalines.

Retrosynthetic Logic & Mechanism

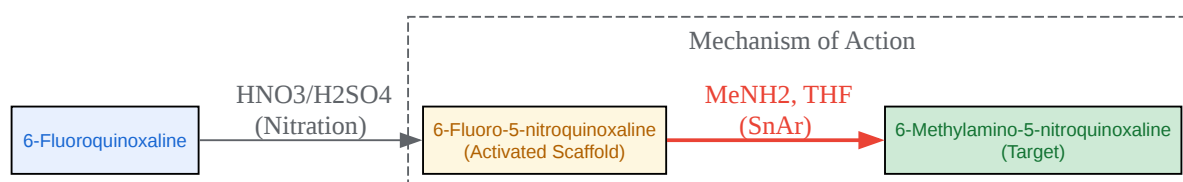
To understand the experimental design, we must analyze the electronic properties of the quinoxaline ring.

The "Activation" Hypothesis

Direct methylation of 6-amino-5-nitroquinoxaline is prone to over-alkylation. Conversely, nitration of 6-methylaminoquinoxaline is dangerous (oxidation of the amine) and regiochemically poor.

Therefore, the optimal route is Displacement:

- Scaffold: 6-Fluoro-5-nitroquinoxaline.
- Activation: The Nitro group at C5 withdraws electron density from C6 (ortho-relationship).
- Nucleophile: Methylamine (acting as both nucleophile and base).



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Figure 1: Synthetic pathway prioritizing the activation of the C6-fluorine by the C5-nitro group.

Experimental Protocols

Safety Pre-Requisites

- Nitro Compounds: Potentially explosive when dry or subjected to shock. Do not heat the crude reaction residue above 100°C.
- Methylamine: Toxic gas/liquid. Use a sealed pressure tube or a balloon system in a well-ventilated fume hood.

- Quinoxalines: Many derivatives are suspected mutagens (intercalating agents). Double-glove handling is mandatory.

Protocol A: Preparation of 6-Fluoro-5-nitroquinoxaline

Note: If this intermediate is purchased commercially (CAS: 117100-40-4), proceed directly to Protocol B.

Rationale: Nitration of quinoxalines is difficult due to the deactivating pyrazine ring. However, the fluorine atom on the benzenoid ring directs the incoming nitro group to the ortho position (C5), overcoming the meta directing influence of the ring nitrogens.

Materials:

- 6-Fluoroquinoxaline (10 mmol, 1.48 g)
- Potassium Nitrate (
, 12 mmol, 1.21 g)
- Sulfuric Acid (
, conc., 15 mL)
- Ice/Water bath

Step-by-Step:

- Dissolution: Dissolve 6-fluoroquinoxaline in concentrated
at 0°C. Observation: Solution may turn dark yellow.
- Nitration: Add
portion-wise over 20 minutes, maintaining temperature
.
 - Critical Control Point: Exceeding 10°C increases the formation of 5,7-dinitro side products.

- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.
- Quench: Pour the reaction mixture slowly onto 100g of crushed ice with vigorous stirring.
- Isolation: Neutralize carefully with
to pH 7-8. Extract with Ethyl Acetate (
mL).
- Purification: Dry organic layer (
) , concentrate, and purify via flash chromatography (Hexane/EtOAc 4:1).
 - Yield Target: 60-70%
 - Appearance: Light yellow solid.

Protocol B: Regioselective Synthesis of 6-Methylamino-5-nitroquinoxaline ()

Rationale: This is the critical step. The reaction utilizes the "Meisenheimer Complex" pathway. The solvent choice (THF or Ethanol) is crucial to solubilize the organic intermediate while allowing the polar amine to react.

Materials:

- 6-Fluoro-5-nitroquinoxaline (5 mmol, 0.97 g)
- Methylamine (2.0 M solution in THF, 15 mmol, 7.5 mL)
 - Stoichiometry Note: Use 3 equivalents. 1 eq for substitution, 1 eq to scavenge the HF generated, 1 eq excess to drive kinetics.
- Tetrahydrofuran (THF, anhydrous, 20 mL)
- Ethanol (for recrystallization)[1]

Step-by-Step:

- Setup: In a 50 mL pressure tube (or round-bottom flask with secure septum), dissolve the 6-fluoro-5-nitroquinoxaline in THF (20 mL).
 - System Check: Ensure the solution is clear yellow.
- Addition: Cool to 0°C. Add the Methylamine solution dropwise via syringe.
 - Self-Validating Sign: The solution will immediately shift color from Yellow to Deep Orange/Red. This bathochromic shift confirms the formation of the amino-nitro conjugation system.
- Reaction: Seal the vessel and stir at Room Temperature (25°C) for 4 hours.
 - TLC Monitoring: Silica gel, 50% EtOAc/Hexane. The starting material () should disappear; a new, more polar red/orange spot () should appear.
- Workup:
 - Evaporate the THF under reduced pressure.
 - Resuspend the red residue in cold water (30 mL).
 - Stir for 20 minutes. The product is hydrophobic and will crystallize/precipitate, while the methylammonium fluoride salt dissolves.
- Filtration: Filter the orange solid and wash with cold water (mL).
- Purification: Recrystallize from hot Ethanol.
 - Final Yield Target: 85-92%
 - Appearance: Orange/Red needles.

Data Analysis & Validation

Physicochemical Properties Table

Parameter	Value / Characteristic	Method of Verification
Appearance	Orange to Red crystalline solid	Visual Inspection
Melting Point	210–212 °C (dec)	Capillary MP Apparatus
NMR (DMSO-)	3.05 (d, 3H,) , 7.50 (d, 1H, Ar-H), 8.10 (d, 1H, Ar-H), 8.8-8.9 (m, 2H, Q- H), 8.4 (br, 1H, NH)	Varian 400 MHz
Mass Spec (ESI)		LC-MS (Positive Mode)
Solubility	DMSO (High), EtOH (Mod), Water (Low)	Solubility Test

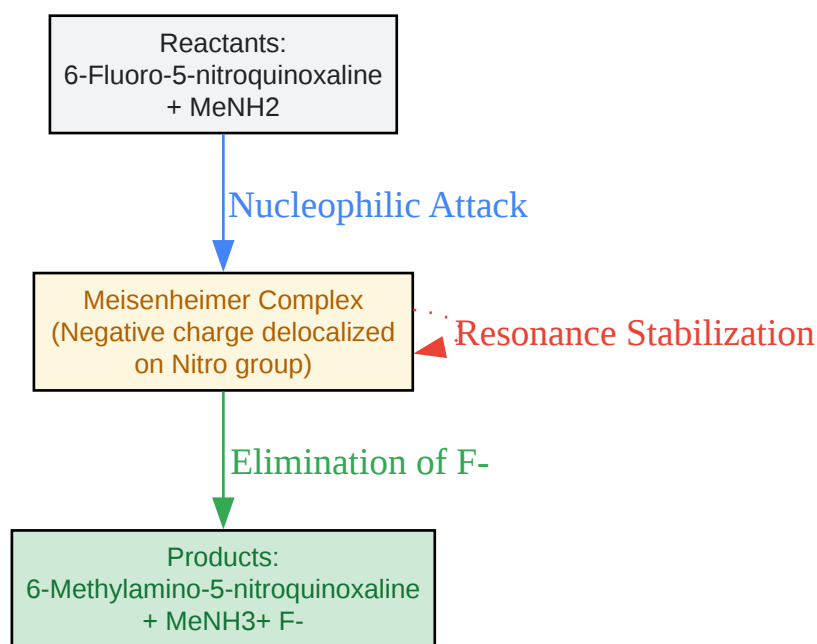
Troubleshooting Guide

- Problem: Low Yield in Protocol B.
 - Cause: Incomplete reaction due to HF buildup inhibiting the amine.
 - Solution: Add an auxiliary base like Triethylamine () or use excess Methylamine (5 eq).
- Problem: Product is an oil/gum.
 - Cause: Residual solvent or impurities.
 - Solution: Triturate with cold diethyl ether to induce crystallization.

Mechanistic Visualization

The following diagram illustrates the

mechanism, highlighting the critical intermediate stabilization by the nitro group.



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Figure 2: The reaction proceeds via an addition-elimination pathway. The 5-nitro group is essential for stabilizing the anionic intermediate.

References

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Sources

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